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molecular formula C10H14O2 B8438132 Allyl 3-cyclohexene-1-carboxylate

Allyl 3-cyclohexene-1-carboxylate

Cat. No. B8438132
M. Wt: 166.22 g/mol
InChI Key: KXNUPTIZPIQESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426614B2

Procedure details

A three neck flask of 500 mL equipped with a reflux condenser, a thermometer, a stirring device, a dropping funnel and an oil bath was charged with 100.0 g of allyl 3-cyclohexene-1-carboxylate, 2.34 g of methyl hydrogensulfate trioctylammonium, 3.96 g of sodium tungstate dihydrate and 0.45 g of aminomethylphosphonic acid. The flask was heated on the oil bath maintained at 90° C., and 80 ml of 30% aqueous hydrogen peroxide was dropwise added thereto through the dropping funnel in 180 minutes to ripen the solution as it was for 4 hours. The flask was cooled on an ice bath, and surplus hydrogen peroxide was removed by 300 ml of a saturated sodium thiosulfate aqueous solution. Then, the solution was extracted twice with 200 ml of ethyl acetate. The ethyl acetate solution thus obtained was dried on anhydrous sodium sulfate for a night, and ethyl acetate which was the solvent was removed by means of a rotary evaporator. Then, the residue was refined by a silica gel chromatography filled with 25% hydrous silica gel to obtain 79.6 g of allyl 3,4-epoxycyclohexane-1-carboxylate.
Quantity
100 g
Type
reactant
Reaction Step One
Name
methyl hydrogensulfate trioctylammonium
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
3.96 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]([O:9][CH2:10][CH:11]=[CH2:12])=[O:8])[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1.C([NH+](CCCCCCCC)CCCCCCCC)CCCCCCC.S(OC)(O)(=O)=[O:39].NCP(=O)(O)O>O.O.[O-][W]([O-])(=O)=O.[Na+].[Na+].OO>[O:39]1[CH:4]2[CH:3]1[CH2:2][CH:1]([C:7]([O:9][CH2:10][CH:11]=[CH2:12])=[O:8])[CH2:6][CH2:5]2 |f:1.2,4.5.6.7.8|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1(CC=CCC1)C(=O)OCC=C
Name
methyl hydrogensulfate trioctylammonium
Quantity
2.34 g
Type
reactant
Smiles
C(CCCCCCC)[NH+](CCCCCCCC)CCCCCCCC.S(=O)(=O)(O)OC
Name
Quantity
0.45 g
Type
reactant
Smiles
NCP(O)(O)=O
Name
Quantity
3.96 g
Type
catalyst
Smiles
O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+]
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three neck flask of 500 mL equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The flask was heated on the oil bath
WAIT
Type
WAIT
Details
the solution as it was for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The flask was cooled on an ice bath
CUSTOM
Type
CUSTOM
Details
surplus hydrogen peroxide was removed by 300 ml of a saturated sodium thiosulfate aqueous solution
EXTRACTION
Type
EXTRACTION
Details
Then, the solution was extracted twice with 200 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The ethyl acetate solution thus obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried on anhydrous sodium sulfate for a night
CUSTOM
Type
CUSTOM
Details
was removed by means of a rotary evaporator
ADDITION
Type
ADDITION
Details
filled with 25% hydrous silica gel

Outcomes

Product
Details
Reaction Time
180 min
Name
Type
product
Smiles
O1C2CC(CCC21)C(=O)OCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 79.6 g
YIELD: CALCULATEDPERCENTYIELD 8714.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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